REACTION_CXSMILES
|
[OH:1][OH:2].[OH-].[Na+].[CH3:5][C:6]1[CH2:11][CH2:10][C:9]([CH:12]([CH3:14])[CH3:13])=[CH:8][CH:7]=1>CO>[CH3:13][CH:12]([C:9]12[O:2][O:1][C:6]([CH3:5])([CH:11]=[CH:10]1)[CH2:7][CH2:8]2)[CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
230 μL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
325 μL
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CC1)C(C)C
|
Name
|
La(NO3)3
|
Quantity
|
143.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
after 21 hours
|
Duration
|
21 h
|
Type
|
WAIT
|
Details
|
After 24.5 hours
|
Duration
|
24.5 h
|
Type
|
CUSTOM
|
Details
|
the solution was decanted from the catalyst
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CDCl3
|
Type
|
CUSTOM
|
Details
|
The analyses gave a conversion of 10%
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C12CCC(C=C1)(OO2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |